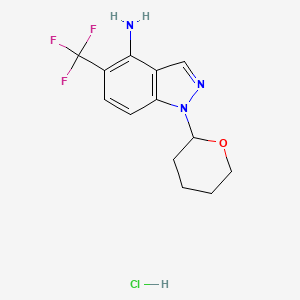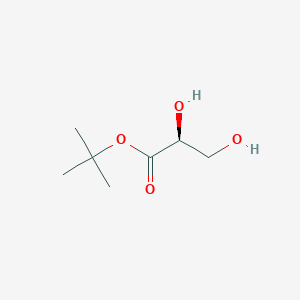
tert-Butyl (S)-2,3-dihydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-2,3-dihydroxypropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a 2,3-dihydroxypropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-2,3-dihydroxypropanoate typically involves the esterification of (S)-2,3-dihydroxypropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (S)-2,3-dihydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or ethers.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (S)-2,3-dihydroxypropanoate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also be used in the study of enzyme-catalyzed reactions involving esters .
Medicine: It can be used as an intermediate in the synthesis of drug molecules .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. It may also be used as a solvent or reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-2,3-dihydroxypropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that specifically target ester bonds . The released products can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparaison Avec Des Composés Similaires
tert-Butyl acetate: Similar in structure but lacks the hydroxyl groups.
tert-Butyl alcohol: Contains a tert-butyl group but is an alcohol rather than an ester.
tert-Butyl methyl ether: Contains a tert-butyl group but is an ether rather than an ester.
Uniqueness: tert-Butyl (S)-2,3-dihydroxypropanoate is unique due to the presence of both a tert-butyl group and two hydroxyl groups on the propanoate moiety. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable in various applications .
Propriétés
Formule moléculaire |
C7H14O4 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
tert-butyl (2S)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C7H14O4/c1-7(2,3)11-6(10)5(9)4-8/h5,8-9H,4H2,1-3H3/t5-/m0/s1 |
Clé InChI |
MDLFVEOKOSRWLS-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CO)O |
SMILES canonique |
CC(C)(C)OC(=O)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



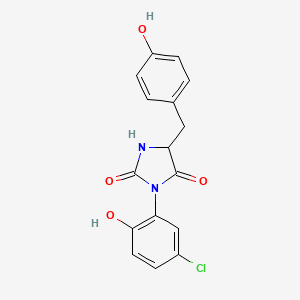

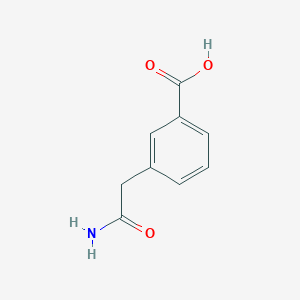

![2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12942334.png)
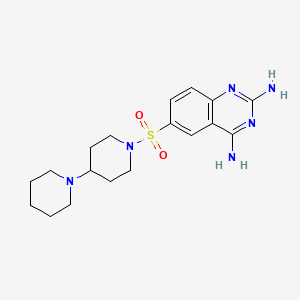
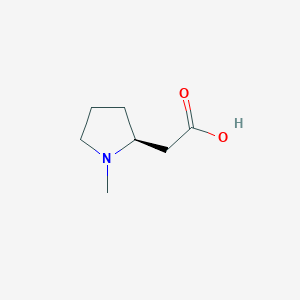
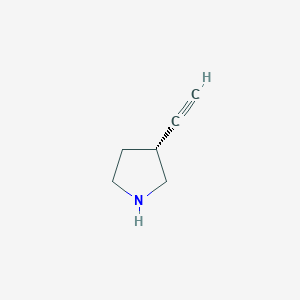
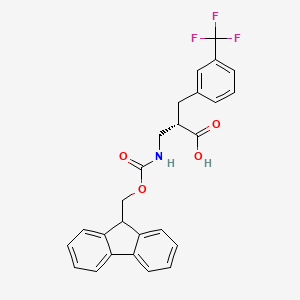
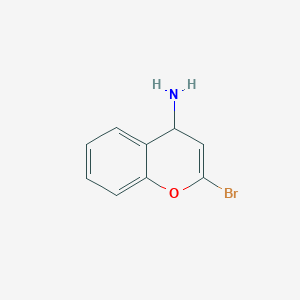
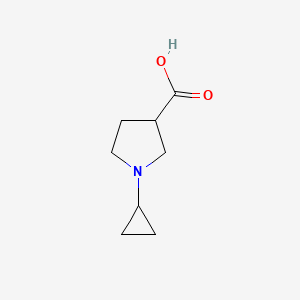
![N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide](/img/structure/B12942391.png)
